molecular formula C20H15NO5 B5811568 (2-Naphthalen-2-yl-2-oxoethyl) 2-methyl-3-nitrobenzoate

(2-Naphthalen-2-yl-2-oxoethyl) 2-methyl-3-nitrobenzoate

Cat. No.: B5811568
M. Wt: 349.3 g/mol
InChI Key: UZCCBSOVXPHXKS-UHFFFAOYSA-N
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Description

(2-Naphthalen-2-yl-2-oxoethyl) 2-methyl-3-nitrobenzoate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system, which is fused with a benzoate ester group. The compound’s structure includes a nitro group, which is known for its electron-withdrawing properties, and a methyl group that contributes to its unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Naphthalen-2-yl-2-oxoethyl) 2-methyl-3-nitrobenzoate typically involves the esterification of 2-naphthol with 2-methyl-3-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Catalysts and advanced purification techniques like crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Naphthalen-2-yl-2-oxoethyl) 2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol using acidic or basic hydrolysis.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.

    Substitution: Amines or thiols as nucleophiles, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Amino derivatives of the compound.

    Reduction: Corresponding carboxylic acid and alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Naphthalen-2-yl-2-oxoethyl) 2-methyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of (2-Naphthalen-2-yl-2-oxoethyl) 2-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes and exhibiting cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol: A precursor in the synthesis of (2-Naphthalen-2-yl-2-oxoethyl) 2-methyl-3-nitrobenzoate, known for its use in dye production.

    2-Methyl-3-nitrobenzoic acid: Another precursor, used in the synthesis of various organic compounds.

    Naphthalene derivatives: A broad class of compounds with diverse applications in chemistry and industry.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in synthetic organic chemistry and various research fields.

Properties

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) 2-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c1-13-17(7-4-8-18(13)21(24)25)20(23)26-12-19(22)16-10-9-14-5-2-3-6-15(14)11-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCCBSOVXPHXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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